Methyl 5-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 5-cyano-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO2. It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 5-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-cyano-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-cyano-2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often prioritized in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Amides, amines, and other nitrogen-containing compounds.
Reduction: Primary amines.
Hydrolysis: 5-cyano-2-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 5-cyano-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-cyano-2-(trifluoromethyl)benzoate and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 5-cyano-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:
Methyl 5-cyano-2-(chloromethyl)benzoate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group. The trifluoromethyl group imparts greater lipophilicity and metabolic stability.
Methyl 5-cyano-2-(methyl)benzoate: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.
Methyl 5-cyano-2-(fluoromethyl)benzoate: Contains a fluoromethyl group, which provides different electronic and steric effects compared to the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 5-cyano-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)7-4-6(5-14)2-3-8(7)10(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQIEZOYWXKLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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